molecular formula C12H13ClN2O B12111765 Benzoxazole, 5-chloro-2-(2-piperidinyl)- CAS No. 1152572-46-7

Benzoxazole, 5-chloro-2-(2-piperidinyl)-

Cat. No.: B12111765
CAS No.: 1152572-46-7
M. Wt: 236.70 g/mol
InChI Key: GXIPAJHVVPESES-UHFFFAOYSA-N
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Description

Benzoxazole, 5-chloro-2-(2-piperidinyl)- is a heterocyclic aromatic compound that features a benzene ring fused to an oxazole ring. This compound is of significant interest in medicinal chemistry due to its diverse biological activities and potential therapeutic applications. The presence of the piperidinyl group enhances its pharmacological properties, making it a valuable scaffold in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzoxazole, 5-chloro-2-(2-piperidinyl)- typically involves the condensation of 2-aminophenol with appropriate aldehydes or ketones under acidic or basic conditions. One common method includes the use of 2-aminophenol and 5-chloro-2-piperidinyl benzaldehyde in the presence of a catalyst such as titanium tetraisopropoxide. The reaction is carried out in ethanol at elevated temperatures to yield the desired benzoxazole derivative .

Industrial Production Methods

Industrial production of benzoxazole derivatives often employs continuous flow reactors to enhance reaction efficiency and yield. The use of nanocatalysts and ionic liquid catalysts has been explored to optimize the synthesis process, reduce reaction times, and improve product purity .

Chemical Reactions Analysis

Types of Reactions

Benzoxazole, 5-chloro-2-(2-piperidinyl)- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

Benzoxazole, 5-chloro-2-(2-piperidinyl)- has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of benzoxazole, 5-chloro-2-(2-piperidinyl)- involves its interaction with various molecular targets. The compound can inhibit enzymes such as DNA topoisomerases, protein kinases, and cyclooxygenases, which are involved in critical biological pathways. The presence of the piperidinyl group enhances its binding affinity to these targets, leading to its therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Benzoxazole: The parent compound without the piperidinyl group.

    5-Nitro-2-(4-butylphenyl)benzoxazole: A derivative with a nitro group and butylphenyl substitution.

    2-(4-butylphenyl)oxazolo[4,5-b]pyridine: A structurally related compound with a pyridine ring.

Uniqueness

Benzoxazole, 5-chloro-2-(2-piperidinyl)- is unique due to the presence of the piperidinyl group, which enhances its pharmacological properties and binding affinity to molecular targets. This makes it a valuable compound in drug discovery and development .

Properties

CAS No.

1152572-46-7

Molecular Formula

C12H13ClN2O

Molecular Weight

236.70 g/mol

IUPAC Name

5-chloro-2-piperidin-2-yl-1,3-benzoxazole

InChI

InChI=1S/C12H13ClN2O/c13-8-4-5-11-10(7-8)15-12(16-11)9-3-1-2-6-14-9/h4-5,7,9,14H,1-3,6H2

InChI Key

GXIPAJHVVPESES-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C2=NC3=C(O2)C=CC(=C3)Cl

Origin of Product

United States

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